The primary sources of 9-methoxycanthin-6-one N-oxide include Eurycoma longifolia and Hypericum perforatum. These plants are part of the Simaroubaceae and Hypericaceae families, respectively. The compound has been isolated from various parts of these plants, particularly from hairy root cultures and extracts. Its classification as a canthinone alkaloid places it among a small group of nitrogen-containing compounds known for their pharmacological potential.
The synthesis of 9-methoxycanthin-6-one N-oxide can be achieved through several established methods:
The molecular formula of 9-methoxycanthin-6-one N-oxide is . The structure features a fused ring system characteristic of canthinone alkaloids:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been employed to confirm its structure. For instance, the presence of methoxy protons is indicated by signals at δ 4.04 in the NMR spectrum.
9-Methoxycanthin-6-one N-oxide participates in various chemical reactions due to its functional groups:
The mechanism by which 9-methoxycanthin-6-one N-oxide exerts its biological effects involves multiple pathways:
The physical properties of 9-methoxycanthin-6-one N-oxide include:
Chemical properties include:
Analytical techniques such as High Performance Liquid Chromatography (HPLC) are commonly used for purity assessment and quantification in extracts.
9-Methoxycanthin-6-one N-oxide has several promising applications:
9-Methoxycanthin-6-one N-oxide is a nitrogen-oxygenated derivative of the canthin-6-one alkaloids, a subclass of β-carboline alkaloids characterized by a tetracyclic 6-6-6-5 ring system with a pyridine moiety fused to a quinoline core. This structural class is distinguished by:
Table 1: Cytotoxic Activity Profile of Key Canthin-6-one Alkaloids
Compound | Source | Cancer Cell Lines Tested | Potency (IC₅₀/ED₅₀) | Key Structural Features |
---|---|---|---|---|
9-Methoxycanthin-6-one N-oxide | Ailanthus altissima | A549, MCF7 | 18.5–18.9 μg/mL | C9-methoxy, N-oxide |
9-Methoxycanthin-6-one | Eurycoma longifolia | A2780, HT-29, HeLa | 3.79–15.09 μM | C9-methoxy |
Canthin-6-one | Multiple species | A549, MCF7 | Variable (µM range) | Unsubstituted core |
9-Hydroxycanthin-6-one | E. longifolia | P388, KB | Moderate activity | C9-hydroxy |
The discovery of 9-methoxycanthin-6-one N-oxide is intertwined with ethnobotanical investigations of Simaroubaceae plants:
Table 2: Historical Milestones in the Identification of 9-Methoxycanthin-6-one N-oxide
Year | Source Plant | Plant Part | Key Identification Methods | Reported Bioactivities | Reference Source |
---|---|---|---|---|---|
1991 | Eurycoma longifolia | Roots | NMR, EIMS, bioactivity-directed fractionation | Cytotoxicity (P388, KB cell lines) | Kardono et al. [1] |
1991 | Ailanthus altissima | Bark | Spectral comparison, chemical derivatization | Cytotoxicity (A549, MCF7) | ChemFaces Database [3] |
2003 | E. longifolia | Callus cultures | HPLC, LC-MS against standards | Antiplasmodial, cytotoxic | Kuo et al. [4] |
2009 | E. longifolia | Bioreactor callus | Optimization of accumulation (12.3 mg·g⁻¹ DW) | Potential antitumor compound | Rosli et al. [10] |
Despite promising in vitro data, critical knowledge gaps impede translational development:
Table 3: Critical Unresolved Research Questions for 9-Methoxycanthin-6-one N-oxide
Research Domain | Key Unanswered Questions | Potential Approaches |
---|---|---|
Mechanistic Biology | Does the N-oxide moiety confer unique target specificity vs. non-N-oxide canthin-6-ones? | CRISPR screening, chemical proteomics |
Biosynthesis & Production | Can synthetic biology (e.g., heterologous expression in microbes) overcome supply limitations? | Gene cluster identification, pathway engineering |
Therapeutic Relevance | Is activity retained in solid tumors or inflammatory disease models with physiological complexity? | PDX models, colitis-induced cancer models |
Structural Optimization | Can semi-synthetic analogs enhance potency/selectivity while reducing metabolic liabilities? | MedChem modifications, prodrug strategies |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1